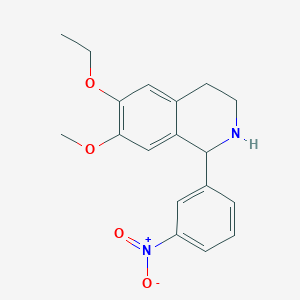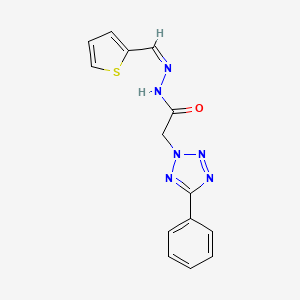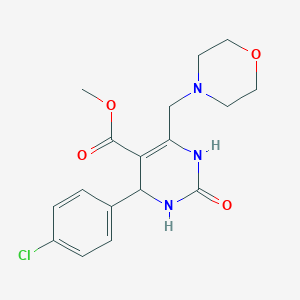![molecular formula C16H12ClN3O3 B5297406 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide" involves multi-step organic reactions. For example, a related synthesis pathway includes converting aromatic acids into esters, followed by transformation into hydrazides, and finally to oxadiazole derivatives through cyclization reactions. One specific approach involves the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including our compound of interest, is characterized by NMR, IR, and mass spectral data. These techniques provide insights into the arrangement of atoms within the molecule and the presence of functional groups. For example, a related oxadiazole compound's structure was determined by X-ray diffraction, showcasing the typical orientations and bond lengths associated with these molecules (Saravanan et al., 2016).
Chemical Reactions and Properties
Oxadiazole compounds engage in various chemical reactions, reflecting their versatile chemical properties. They can undergo nucleophilic substitution reactions, where the oxadiazole ring interacts with different reagents to form new derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications.
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity, stability, and interactions with other chemicals, are determined by the oxadiazole core and substituents. These compounds exhibit a range of activities, including antimicrobial and enzyme inhibition, attributed to their unique chemical structures (Aziz-Ur-Rehman et al., 2020).
未来方向
The future research directions for “2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide” could involve further exploration of its potential therapeutic applications. This could include in-depth studies of its biological effects, optimization of its synthesis, and development of new derivatives .
作用机制
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz , and human cancer cell lines . These targets play crucial roles in bacterial cell division and cancer progression, respectively.
Mode of Action
For instance, in the case of bacterial cell division proteins, the compound may inhibit their activity, thereby preventing bacterial cell division .
Biochemical Pathways
Similar compounds have been found to affect pathways related to bacterial cell division and cancer progression .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit the growth of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes and proteins, including receptor tyrosine kinases such as c-Met. The interaction with c-Met involves binding to the kinase domain, leading to inhibition of its autophosphorylation activity . This inhibition can disrupt downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to exert antiproliferative effects on various cancer cell lines, including MCF-7 and A549 . It influences cell function by inhibiting cell signaling pathways such as the hepatocyte growth factor (HGF)/c-Met pathway, leading to reduced cell migration and invasion. Additionally, it can alter gene expression patterns, resulting in changes in cellular metabolism and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the hinge region of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation . This inhibition disrupts the recruitment of adapter proteins and the activation of downstream signaling pathways, ultimately leading to reduced cell proliferation and migration. Furthermore, the compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has demonstrated stability under physiological conditions, with minimal degradation observed over extended periods Long-term studies have shown that the antiproliferative and antimigratory effects of the compound persist, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites within the cell. Additionally, the compound’s interaction with metabolic enzymes can modulate their activity, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction can influence the compound’s localization and accumulation within different cellular compartments. Additionally, binding proteins such as albumin can affect the compound’s distribution in the bloodstream and its delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments. Additionally, the presence of targeting signals within the compound’s structure can direct it to specific organelles, further modulating its activity.
属性
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-7-3-1-5-10(12)15-19-16(23-20-15)11-6-2-4-8-13(11)22-9-14(18)21/h1-8H,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPOBXCKHUEZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5297325.png)
![N-[2-(dimethylamino)ethyl]-3-isopropoxybenzamide](/img/structure/B5297335.png)

![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)

![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)